molecular formula C17H24N2O2S B6751384 [1-[(4-Methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone

[1-[(4-Methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone

Cat. No.: B6751384
M. Wt: 320.5 g/mol
InChI Key: HNRZLMBFCCXCGP-UHFFFAOYSA-N
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Description

[1-[(4-Methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azetidine ring, a thiazepane ring, and a methoxyphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-Methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the azetidine and thiazepane precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[1-[(4-Methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions mentioned above often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-[(4-Methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development. Its interactions with biological macromolecules are of particular interest in pharmacology.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of [1-[(4-Methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [1-[(4-Methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone: shares similarities with other azetidine and thiazepane derivatives, such as:

Uniqueness

What sets this compound apart is its combined azetidine and thiazepane rings, which provide a unique scaffold for chemical modifications and biological interactions. This dual-ring structure offers distinct reactivity and binding properties compared to simpler analogs.

Properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-21-15-5-3-14(4-6-15)13-19-9-7-16(19)17(20)18-8-2-11-22-12-10-18/h3-6,16H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRZLMBFCCXCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC2C(=O)N3CCCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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